molecular formula C13H13NO4S B2718993 ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate CAS No. 295347-54-5

ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2718993
CAS No.: 295347-54-5
M. Wt: 279.31
InChI Key: IDOMJIOORUVCPK-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate (CAS: 295347-54-5) is a heterocyclic compound featuring a thiophene core substituted with methyl groups at the 4- and 5-positions and a maleimide (2,5-dioxopyrrole) moiety at the 2-position. The ethyl ester group at the 3-position enhances its lipophilicity, making it suitable for applications in medicinal chemistry, particularly as a building block for bioconjugation (e.g., antibody-drug conjugates, ADCs) . Its maleimide group enables selective thiol-mediated binding, a critical feature for targeted drug delivery. However, the compound has been discontinued in commercial catalogs (e.g., CymitQuimica), likely due to stability or handling challenges .

Properties

IUPAC Name

ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-4-18-13(17)11-7(2)8(3)19-12(11)14-9(15)5-6-10(14)16/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOMJIOORUVCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971554
Record name Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-61-8
Record name Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate (CAS No. 295347-54-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H13NO4S
Molecular Weight279.31 g/mol
Boiling Point444.9 ± 45.0 °C (Predicted)
Density1.351 ± 0.06 g/cm³ (Predicted)
pKa-2.26 ± 0.20 (Predicted)

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the pyrrole ring and thiophene moiety may enhance its reactivity and binding affinity to specific biological macromolecules.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures possess significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Ethyl derivatives of pyrrole compounds have been shown to exhibit antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : Some analogs have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines, suggesting a possible therapeutic role in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of pyrrole derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited significant scavenging activity comparable to standard antioxidants.

Study 2: Antimicrobial Efficacy

In vitro testing against Gram-positive and Gram-negative bacteria revealed that ethyl derivatives demonstrated notable antimicrobial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.

Study 3: Anti-inflammatory Mechanisms

Research on anti-inflammatory mechanisms showed that compounds similar to this compound inhibited the NF-kB pathway in macrophages, leading to decreased production of inflammatory mediators.

Scientific Research Applications

Structural Features

The compound features a pyrrole ring fused with a thiophene unit and an ester functional group. The presence of methyl groups enhances its lipophilicity, which is crucial for its biological activity and solubility in organic solvents .

Pharmaceutical Development

This compound has been identified as a key intermediate in the synthesis of various bioactive compounds. Its derivatives are being explored for their potential anti-inflammatory and analgesic properties. The compound's unique structure allows for modifications that can enhance therapeutic efficacy .

Case Study: Synthesis of Heterocyclic Compounds

Research indicates that this compound can be utilized to synthesize heterocyclic compounds, particularly thienopyrimidine derivatives, which have shown promising biological activities such as antimicrobial and anticancer effects .

Material Science

The compound is also being investigated for its potential applications in materials science. Its unique chemical structure allows for the development of advanced materials with specific properties. For instance, it can be incorporated into polymer matrices to create materials with enhanced mechanical strength and thermal stability .

Table: Properties of this compound in Material Science

PropertyValue
LogP2.6188
Polar Surface Area51.45 Ų
Hydrogen Bond Acceptors7
SolubilitySoluble in organic solvents

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its potential use in formulating agrochemicals. Its derivatives can contribute to the development of more effective herbicides and pesticides that are designed to minimize environmental impact while maximizing efficacy against target pests .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Core

Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Structure : Replaces the 4,5-dimethylthiophene with a tetrahydrobenzothiophene (fused cyclohexene ring).
  • Molecular Formula: C15H15NO4S vs. C14H13NO4S (target compound).
  • Stability: The fused ring system may reduce susceptibility to oxidation compared to the dimethylthiophene variant, enhancing shelf life . Applications: Used in similar bioconjugation contexts but favored in environments requiring enhanced stability .
Ethyl 2,4-diaminothiophene-3-carboxylate Derivatives
  • Structure: Features amino groups at the 2- and 4-positions instead of the maleimide and methyl groups.
  • Key Differences: Reactivity: The amino groups enable nucleophilic reactions (e.g., peptide coupling), contrasting with the thiol-specific maleimide . Biological Activity: These derivatives are precursors for antimicrobial and anticancer agents, whereas the target compound is primarily a linker .

Maleimide-Containing Analogues in Drug Conjugation

ADC1730 and ADC1740 ()
  • Structure : Complex ADC linkers incorporating the maleimide group.
  • Key Differences: Molecular Weight: ADC1730 (506.56 g/mol) and ADC1740 (671.66 g/mol) are significantly larger, reflecting their role as drug payloads rather than simple building blocks . Functionality: Include self-immolative PAB (para-aminobenzyl) groups for controlled drug release, a feature absent in the target compound .
Target Compound vs. Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
  • Stability: The Boc-protected amino group in the latter compound reduces reactivity, minimizing decomposition risks compared to the maleimide-containing target .
  • Hazards : The target compound requires stringent storage (dry, ventilated, <25°C) and poses health risks (H300: fatal if swallowed), whereas the Boc-protected analog is classified as a laboratory chemical with unspecified hazards .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound C14H13NO4S 291.33 4,5-dimethylthiophene, maleimide Bioconjugation, discontinued
Tetrahydrobenzothiophene Analog C15H15NO4S 305.36 Tetrahydrobenzothiophene, maleimide Stable bioconjugation linker
Ethyl 2,4-diaminothiophene-3-carboxylate C7H10N2O2S 186.23 2,4-diaminothiophene Antimicrobial precursor
ADC1730 C27H30N4O6 506.56 Maleimide, PAB group Targeted drug delivery

Research Findings and Trends

  • Maleimide Stability : The target compound’s maleimide group is prone to hydrolysis and retro-Michael reactions, limiting its utility in long-term applications. Structural analogs with saturated rings (e.g., tetrahydrobenzothiophene) show improved stability .
  • Drug Conjugation Efficiency : The dimethylthiophene variant offers superior lipophilicity for membrane penetration, whereas tetrahydrobenzothiophene derivatives are preferred for aqueous systems .
  • Synthetic Accessibility: The target compound is synthesized via Gewald-type reactions using malononitrile or ethyl cyanoacetate, a method shared with simpler thiophene esters .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the molecular structure, focusing on the thiophene and pyrrole ring systems. Compare chemical shifts with analogous compounds (e.g., ethyl-substituted thiophene derivatives) .
  • X-ray Diffraction (XRD) : For crystallographic validation, employ SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions. SHELX’s robustness in handling small-molecule data ensures precise structural determination .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and compare with computational predictions (DFT) to validate assignments .

Q. How can experimental design (DoE) optimize the synthesis of this compound?

  • Methodological Answer :

  • Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, solvent polarity may significantly influence cyclization efficiency in thiophene-pyrrole systems .
  • Response Surface Methodology (RSM) : Apply central composite designs to model nonlinear relationships between variables (e.g., reaction time vs. yield). Statistical validation (ANOVA) helps isolate optimal conditions .
  • Validation : Replicate high-yield conditions and characterize products via HPLC to assess purity. Cross-reference with computational reaction path searches (quantum chemical calculations) to verify mechanistic plausibility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These reveal nucleophilic/electrophilic sites, aiding mechanistic studies (e.g., Michael addition pathways) .
  • Reaction Pathway Modeling : Use Gaussian or ORCA to simulate intermediates and transition states. Compare activation energies of proposed pathways (e.g., cyclization vs. dimerization) to identify dominant mechanisms .
  • Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots) to resolve discrepancies. For example, DFT-predicted intermediates should align with LC-MS/MS fragmentation patterns .

Q. How to address contradictions in reported reaction conditions or spectroscopic data?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare literature data (e.g., solvent effects on NMR shifts) using tools like SciFinder or Reaxys. Apply multivariate analysis to cluster studies by experimental parameters .
  • Sensitivity Testing : Re-run disputed reactions under controlled conditions (e.g., inert atmosphere) to isolate confounding factors (e.g., moisture sensitivity). Use high-resolution mass spectrometry (HRMS) to confirm product identity .
  • Collaborative Validation : Share raw data (e.g., crystallographic .cif files) via platforms like Cambridge Structural Database to enable peer verification .

Q. What advanced crystallographic strategies improve refinement for complex heterocyclic systems?

  • Methodological Answer :

  • Twinned Data Handling : For challenging crystals, use SHELXD for dual-space structure solution and SHELXL for twin refinement (e.g., BASF parameter adjustment). Validate with R-factor convergence and difference density maps .
  • Disorder Modeling : For flexible substituents (e.g., ethyl groups), apply PART instructions in SHELXL to split occupancy or refine anisotropic displacement parameters .
  • Validation : Cross-check with DFT-optimized geometries to ensure crystallographic data align with computational bond-length predictions .

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